-Fluoro-5-methoxybenzaldehyde serves as a valuable building block in organic synthesis. Its reactive aldehyde group allows for further functionalization through various reactions like condensation, aldol reactions, and reductive amination. This versatility makes it a key intermediate in the synthesis of more complex molecules, including:
The presence of both fluorine and methoxy groups in 2-F-5-MeO-benzaldehyde introduces unique electronic and steric properties that can influence the biological activity of molecules. This has led to its exploration in medicinal chemistry, particularly in:
2-Fluoro-5-methoxybenzaldehyde is an organic compound with the molecular formula and a molecular weight of 154.14 g/mol. It is characterized by a methoxy group (-OCH₃) and a fluoro group (-F) attached to a benzaldehyde structure. The compound appears as a yellow liquid and is known for its aromatic properties. Its InChI Key is DKIQXHIAEMGZGO-UHFFFAOYSA-N, indicating its unique chemical structure .
These reactions are significant in synthetic organic chemistry, particularly in creating more complex molecules .
While specific biological activities of 2-Fluoro-5-methoxybenzaldehyde are not extensively documented, compounds with similar structures often exhibit various biological properties. For instance, methoxy-substituted benzaldehydes have been studied for their potential antimicrobial and anti-inflammatory effects. The fluoro substituent may enhance these activities due to its electronegative nature, which can influence the compound's interaction with biological targets .
Several methods have been reported for synthesizing 2-Fluoro-5-methoxybenzaldehyde:
These methods highlight the versatility and accessibility of 2-Fluoro-5-methoxybenzaldehyde in synthetic chemistry.
2-Fluoro-5-methoxybenzaldehyde serves several important roles in various fields:
Interaction studies involving 2-Fluoro-5-methoxybenzaldehyde focus on its reactivity with different nucleophiles and electrophiles. Understanding these interactions aids in predicting its behavior in biological systems and synthetic pathways. Research suggests that the presence of both methoxy and fluoro groups significantly affects its reactivity profile compared to other similar compounds .
Several compounds share structural similarities with 2-Fluoro-5-methoxybenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Fluoro-6-methoxybenzaldehyde | 146137-74-8 | 0.94 |
2,6-Difluoro-4-methoxybenzaldehyde | 256417-10-4 | 0.91 |
2,5-Difluoro-4-methoxybenzaldehyde | 879093-08-0 | 0.91 |
2,3-Difluoro-6-methoxybenzaldehyde | 187543-87-9 | 0.89 |
3-Fluoro-5-methoxybenzaldehyde | 699016-24-5 | 0.88 |
The uniqueness of 2-Fluoro-5-methoxybenzaldehyde lies in its specific positioning of functional groups (fluoro and methoxy) on the benzene ring, which influences both its chemical reactivity and potential biological activity compared to similar compounds. This positioning allows it to participate effectively in electrophilic substitution reactions while maintaining stability under standard conditions .
Irritant